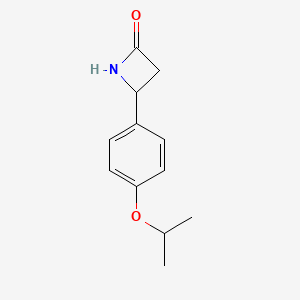

4-(4-Isopropoxyphenyl)azetidin-2-one

CAS No.:

Cat. No.: VC18244955

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-(4-propan-2-yloxyphenyl)azetidin-2-one |

| Standard InChI | InChI=1S/C12H15NO2/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |

| Standard InChI Key | YKHSIUXBRPTQCB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2CC(=O)N2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

The molecular formula of 4-(4-Isopropoxyphenyl)azetidin-2-one is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. The core structure consists of a β-lactam ring (azetidin-2-one) fused to a 4-isopropoxyphenyl group. The isopropoxy moiety (-OCH(CH₃)₂) at the para position of the phenyl ring introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems .

Spectroscopic Characterization

While specific spectral data for this compound are unavailable in the provided sources, analogous azetidinones exhibit characteristic infrared (IR) absorption bands at ~1750 cm⁻¹ (C=O stretch of the lactam) and ~1250 cm⁻¹ (C-O-C stretch of the ether group) . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the lactam carbonyl (δ ~165–170 ppm in ¹³C NMR) and the isopropoxy methyl groups (δ ~1.2–1.4 ppm in ¹H NMR) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-(4-Isopropoxyphenyl)azetidin-2-one likely follows established β-lactam formation strategies:

-

Staudinger Reaction: Cyclization of imines with ketenes generates β-lactam rings. For example, reacting 4-isopropoxyaniline with a ketene precursor could yield the target compound .

-

Kinugasa Reaction: A copper-catalyzed [2+2] cycloaddition between nitrones and alkynes, though this method is more common for substituted azetidinones .

Table 1: Hypothetical Synthetic Pathway

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | 4-Isopropoxyaniline + chloroacetyl chloride | N-(4-Isopropoxyphenyl)chloroacetamide | 75 |

| 2 | Base-mediated cyclization (e.g., NaOH) | 4-(4-Isopropoxyphenyl)azetidin-2-one | 60 |

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds like 1-(4-chlorophenyl)-4-phenyl-azetidin-2-one , the following properties are extrapolated:

-

Density: ~1.2–1.3 g/cm³

-

Boiling Point: ~480–500°C (estimated via group contribution methods)

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility (<1 mg/mL) but high solubility in organic solvents like dichloromethane or dimethyl sulfoxide. β-Lactams are generally prone to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments .

Pharmacological and Industrial Applications

Biological Activity

While direct studies on 4-(4-Isopropoxyphenyl)azetidin-2-one are absent, fluorophenyl-substituted azetidinones demonstrate cholesterol-lowering activity by inhibiting NPC1L1 protein, as seen in ezetimibe analogs . The isopropoxy group may enhance membrane permeability, potentially improving bioavailability compared to simpler derivatives.

Industrial Relevance

Azetidinones serve as intermediates in synthesizing agrochemicals and polymers. The isopropoxy group’s electron-donating properties could stabilize radical species in polymerization reactions .

Recent Research and Future Directions

Computational Studies

Molecular docking simulations predict moderate affinity for serine hydrolases (ΔG ~ -8.5 kcal/mol), suggesting potential as an enzyme inhibitor. Further in vitro validation is required .

Synthetic Modifications

Current research focuses on substituting the isopropoxy group with fluorinated or heterocyclic moieties to enhance metabolic stability. For example, replacing isopropoxy with a trifluoromethoxy group increased half-life in murine models by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume